molecular formula C10H12N4O5 B11697732 Ethanol, 2,2'-((7-nitrobenzofurazan-4-YL)imino)bis- CAS No. 58131-51-4

Ethanol, 2,2'-((7-nitrobenzofurazan-4-YL)imino)bis-

Katalognummer: B11697732
CAS-Nummer: 58131-51-4
Molekulargewicht: 268.23 g/mol
InChI-Schlüssel: UBKDUUMSZMURTP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethanol, 2,2’-((7-nitrobenzofurazan-4-yl)imino)bis- is a chemical compound known for its unique structure and properties It is characterized by the presence of a nitrobenzofurazan moiety, which imparts distinct chemical and physical properties to the compound

Vorbereitungsmethoden

The synthesis of Ethanol, 2,2’-((7-nitrobenzofurazan-4-yl)imino)bis- typically involves the reaction of ethanol with 7-nitrobenzofurazan-4-ylamine under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under controlled temperature and pressure to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.

Analyse Chemischer Reaktionen

Ethanol, 2,2’-((7-nitrobenzofurazan-4-yl)imino)bis- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, leading to the formation of new derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions employed.

Wissenschaftliche Forschungsanwendungen

Ethanol, 2,2’-((7-nitrobenzofurazan-4-yl)imino)bis- has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a probe for studying reaction mechanisms.

    Biology: The compound is employed in biochemical assays to investigate enzyme activities and protein interactions.

    Industry: The compound is used in the development of new materials and as a component in various industrial processes.

Wirkmechanismus

The mechanism of action of Ethanol, 2,2’-((7-nitrobenzofurazan-4-yl)imino)bis- involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrobenzofurazan moiety plays a crucial role in these interactions, often acting as a reactive site for binding or catalysis. The pathways involved may include the modulation of enzyme activity, alteration of protein conformation, or initiation of signal transduction processes.

Vergleich Mit ähnlichen Verbindungen

Ethanol, 2,2’-((7-nitrobenzofurazan-4-yl)imino)bis- can be compared with other similar compounds, such as:

    Ethanol, 2,2’-((7-nitrobenzofurazan-4-yl)amino)bis-: This compound has an amino group instead of an imino group, leading to different chemical properties and reactivity.

    Ethanol, 2,2’-((7-nitrobenzofurazan-4-yl)hydrazono)bis-:

The uniqueness of Ethanol, 2,2’-((7-nitrobenzofurazan-4-yl)imino)bis- lies in its specific structure, which imparts distinct reactivity and potential for diverse applications in scientific research.

Eigenschaften

CAS-Nummer

58131-51-4

Molekularformel

C10H12N4O5

Molekulargewicht

268.23 g/mol

IUPAC-Name

2-[2-hydroxyethyl-(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]ethanol

InChI

InChI=1S/C10H12N4O5/c15-5-3-13(4-6-16)7-1-2-8(14(17)18)10-9(7)11-19-12-10/h1-2,15-16H,3-6H2

InChI-Schlüssel

UBKDUUMSZMURTP-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])N(CCO)CCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.